(Furan-2-yl)(1H-pyrazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Furan-2-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound that contains both furan and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-yl)(1H-pyrazol-4-yl)methanol typically involves the condensation of furan and pyrazole derivatives. One common method is the reaction of furan-2-carbaldehyde with 4-hydroxymethyl-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Furan-2-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern
Major Products Formed
Oxidation: (Furan-2-yl)(1H-pyrazol-4-yl)carboxylic acid
Reduction: this compound
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
(Furan-2-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of (Furan-2-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The furan and pyrazole rings allow the compound to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(Furan-2-yl)pyrazole: Similar structure but lacks the hydroxymethyl group.
(Furan-2-yl)methanol: Contains the furan ring and hydroxymethyl group but lacks the pyrazole ring.
(1H-pyrazol-4-yl)methanol: Contains the pyrazole ring and hydroxymethyl group but lacks the furan ring.
Uniqueness
(Furan-2-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
furan-2-yl(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H8N2O2/c11-8(6-4-9-10-5-6)7-2-1-3-12-7/h1-5,8,11H,(H,9,10) |
InChI Key |
NDKMNAXCWHONDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(C2=CNN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.